molecular formula C11H19N3 B14878757 2-(3-Aminoazetidin-1-yl)-2-cyclohexylacetonitrile

2-(3-Aminoazetidin-1-yl)-2-cyclohexylacetonitrile

Cat. No.: B14878757
M. Wt: 193.29 g/mol
InChI Key: UYLHDACGSDVSKA-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-2-cyclohexylacetonitrile is a heterocyclic compound that features an azetidine ring, which is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminoazetidin-1-yl)-2-cyclohexylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(3-Aminoazetidin-1-yl)-2-cyclohexylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-cyclohexylacetonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The azetidine ring can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminoazetidin-1-yl)-2-cyclohexylacetonitrile is unique due to its specific combination of the azetidine ring and the cyclohexylacetonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-(3-aminoazetidin-1-yl)-2-cyclohexylacetonitrile

InChI

InChI=1S/C11H19N3/c12-6-11(14-7-10(13)8-14)9-4-2-1-3-5-9/h9-11H,1-5,7-8,13H2

InChI Key

UYLHDACGSDVSKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C#N)N2CC(C2)N

Origin of Product

United States

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